Ioxilan - 107793-72-6

Ioxilan

Catalog Number: EVT-370899
CAS Number: 107793-72-6
Molecular Formula: C18H24I3N3O8
Molecular Weight: 791.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ioxilan is a non-ionic, water-soluble, monomeric compound used as a contrast agent in medical imaging. [] It is classified as a third-generation non-ionic contrast medium, developed with the aim of improving upon the properties of existing contrast agents. []

Ioxilan's significance in scientific research lies in its role as a diagnostic tool in imaging techniques like computed tomography (CT) and angiography. Its properties, such as low osmolality and high hydrophilicity, make it suitable for various pre-clinical studies exploring its impact on different biological systems. []

Synthesis Analysis

Ioxilan is synthesized from 5-acetamido-3-[(2-hydroxyethylamino)carbonyl]-2,4,6-triiodobenzoic acid. The synthesis involves a series of steps: N-alkylation, acetylation, chlorination, amidation, and hydrolysis. [] This process achieves an overall yield of approximately 44%. []

Molecular Structure Analysis

Ioxilan, chemically known as 5-(N-2,3-dihydroxypropylacetamido)-2,4,6-triiodo-N-(2-hydroxyethyl)-N’-(2,3-dihydroxypropyl)-isophthalamide, possesses multiple centers of potential isomerism. [, ] These isomers originate from the D,L hydroxyalkyls, the carbamoyl substituents, the alkylated anilide nitrogen, and the acetylated anilide. [] While D,L isomers are distinct, highly water-soluble, and equally hydrophilic compounds, carbamoyl rotamers, arising from steric hindrance by adjacent iodine atoms, are interconvertible at physiological temperatures. [] At lower temperatures, high-field nuclear magnetic resonance (NMR) can differentiate them. []

Isomers from the alkylated anilide are fixed but are only relevant in relation to fixed carbamoyls, rendering them insignificant at physiological temperatures. [] N-acetyl endo-/exo- isomers, identifiable through high-pressure liquid chromatography (HPLC) and hydrogen-1 (1H) and 13C NMR, are crystallizable from alcoholic solvents. [] These isomers rapidly interconvert in water, resulting in stable, highly soluble mixtures. [] All isomers of Ioxilan, as determined by HPLC, exhibit high hydrophilicity and are expected to display low binding affinity to biomacromolecules, indicating a high degree of biological tolerance. []

Mechanism of Action

As a contrast agent, Ioxilan's mechanism of action relies on its ability to absorb X-rays to a greater extent than the surrounding tissues. [] This differential absorption allows for the enhanced visualization of internal structures during imaging procedures.

Physical and Chemical Properties Analysis
  • Osmolality: Ioxilan has a notably low osmolality, measured at 570 mOsm at 300 mgI/mL. [, ] This is significantly lower than other non-ionic contrast agents like Iohexol and is attributed to the hydrophobic bonding between Ioxilan molecules in the double-methylene region, which transiently associates them. [, ]

  • Hydrophilicity: Ioxilan exhibits high overall hydrophilicity, contributing to its good biological tolerance. [, ] This is achieved by masking the hydrophobic region with hydrophilic groups. []

  • Viscosity: While not explicitly stated in many of the provided papers, viscosity plays a crucial role in the administration and distribution of contrast agents. [, ] Lower viscosity is generally desirable for easier injection and better penetration into smaller blood vessels.

  • Iodine Content: The organically bound iodine content of Ioxilan is 48.1%. [] This iodine content contributes to its X-ray absorption capability.

  • Non-ionic Nature: Ioxilan does not dissociate in solution, making it a non-ionic compound. [] This characteristic contributes to its reduced chemotoxicity compared to ionic contrast agents. [, , ]

Applications
  • Comparison with other contrast agents: Numerous studies have compared Ioxilan with other contrast agents, both ionic and non-ionic, in terms of their effects on various physiological parameters. [, , , , , , , , , , , , , ] These studies examine parameters like urine profiles, renal function, hemodynamics, vascular pain, blood-brain barrier integrity, and hemostatic pathways. Results often indicate that Ioxilan induces fewer adverse effects compared to older, high-osmolar contrast agents, and sometimes shows comparable or even fewer effects compared to other low-osmolar non-ionic agents.

  • Kidney Function and Contrast-Induced Nephropathy (CIN): Ioxilan has been extensively studied in relation to its impact on kidney function and the risk of CIN. [, , , , , , , , ] Studies have assessed its effects on urine profiles, renal hemodynamics, and histological changes in the kidneys. While generally considered less nephrotoxic than high-osmolar agents, Ioxilan has been associated with a higher incidence of CIN compared to some other non-ionic agents like Iodixanol and Iopamidol in certain patient populations. [] This suggests that the choice of contrast agent should be tailored to the individual patient's risk factors.

  • Vascular Effects: The impact of Ioxilan on vascular function has been studied in various animal models. [, , ] Research has investigated its effects on endothelial cell morphology and function, vasoconstriction and vasodilation, and vascular pain. These studies have yielded insights into the mechanisms underlying Ioxilan's vascular effects, often demonstrating a milder impact compared to high-osmolar agents.

  • Blood-Brain Barrier Integrity: The ability of Ioxilan to disrupt the blood-brain barrier has been studied in animal models. [] Research suggests that Ioxilan causes less blood-brain barrier disruption compared to high-osmolar agents like diatrizoate.

  • Hemostatic Effects: Studies have examined the effects of Ioxilan on blood coagulation parameters and platelet function. [, , ] While all contrast agents exhibit some degree of anticoagulant activity, Ioxilan's effects are often less pronounced compared to ionic agents.

  • Computed Tomography Contrast Enhancement of Liver: Research has explored the potential of Ioxilan carbonate particles as a macrophage imaging agent for CT enhancement of the liver. [] This application utilizes the biodegradable nature of Ioxilan carbonate particles, releasing Ioxilan and carbon dioxide as degradation products. [] Studies have demonstrated the ability of these particles to enhance liver attenuation and detect hepatic tumors in animal models. []

Diatrizoate

  • Compound Description: Diatrizoate is a high-osmolar ionic contrast medium (CM). It is associated with a higher incidence of adverse effects, including contrast-induced nephropathy (CIN), compared to low-osmolar nonionic CMs like Ioxilan. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Diatrizoate serves as a benchmark for comparing the safety and efficacy of newer contrast agents, including Ioxilan. Studies have consistently shown that Ioxilan exhibits a more favorable safety profile and comparable or superior efficacy compared to diatrizoate in various applications, including angiography, urography, and computed tomography. This difference in biological tolerance is attributed to the lower osmolality, nonionic nature, and potentially distinct chemical properties of Ioxilan compared to diatrizoate. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Iohexol

  • Compound Description: Iohexol is a low-osmolar nonionic contrast medium, often grouped with Ioxilan as a safer alternative to high-osmolar ionic agents like diatrizoate. [, , , , , , , , , , , , , , , , , , , , , , , ]

Iopamidol

  • Compound Description: Iopamidol is a low-osmolar nonionic contrast agent frequently used in various imaging procedures. [, , , ]
  • Relevance: Iopamidol is structurally similar to both Ioxilan and Iohexol. Studies suggest that Iopamidol, like Ioxilan, might be associated with a lower risk of contrast-induced nephropathy (CIN) compared to Iohexol. [] All three agents share the characteristics of low osmolality and nonionic nature, contributing to their relatively safer profiles compared to older, high-osmolar ionic agents. [, , , ]

Iomeprol

  • Compound Description: Iomeprol is a low-osmolar nonionic contrast medium belonging to the same generation as Ioxilan. [, ]
  • Relevance: Iomeprol is often compared to Ioxilan in terms of safety and efficacy. Both agents are considered relatively safe due to their low osmolality and nonionic nature. [, ] They exhibit comparable efficacy in diagnostic imaging. [, ]

Iopromide

  • Compound Description: Iopromide is a low-osmolar nonionic contrast medium often mentioned alongside Ioxilan in the context of contrast agent development and safety profiles. [, , ]
  • Relevance: Iopromide, like Ioxilan, is designed to have low osmolality and nonionic properties, aiming to minimize adverse reactions compared to older, high-osmolar ionic agents. [, , ] Research comparing their effects suggests that both agents generally exhibit favorable safety profiles. [, , ]

Iobitridol

  • Compound Description: Iobitridol is a non-ionic monomeric contrast medium often discussed in relation to its osmolality and structural features. [, , , ]
  • Relevance: Iobitridol, along with Ioxilan, is considered a non-ionic monomeric contrast medium. [, , , ] This structural similarity prompts comparisons between the two compounds, particularly regarding their osmolality and potential to induce adverse effects.

Ioversol

  • Compound Description: Ioversol is a low-osmolar nonionic contrast medium frequently investigated in studies related to contrast-induced nephropathy (CIN). [, , , ]
  • Relevance: Like Ioxilan, Ioversol belongs to the class of low-osmolar nonionic contrast agents, which are often preferred over high-osmolar ionic agents due to their improved safety profiles. [, , , ]

Iodixanol

  • Compound Description: Iodixanol is an iso-osmolar contrast medium, meaning its osmolality is similar to that of blood plasma. [, , ] This property contributes to its favorable safety profile, particularly in patients at risk for contrast-induced nephropathy (CIN). [, , ]
  • Relevance: While Ioxilan is a low-osmolar agent, Iodixanol is unique for its iso-osmolarity. [, , ] This difference arises from their distinct chemical structures and mechanisms for achieving favorable osmolality. Despite this difference, both agents are considered safer alternatives to high-osmolar ionic contrast agents. [, , ]

Properties

CAS Number

107793-72-6

Product Name

Ioxilan

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

Molecular Formula

C18H24I3N3O8

Molecular Weight

791.1 g/mol

InChI

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)

InChI Key

UUMLTINZBQPNGF-UHFFFAOYSA-N

SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I

Synonyms

5-[Acetyl(2,3-dihydroxypropyl)amino]-N1-(2,3-dihydroxypropyl)-N3-(2-hydroxyethyl)-2,4,6-triiodo-1,3-benzenedicarboxamide; Ioxitol; Oxilan 300; _x000B_

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.